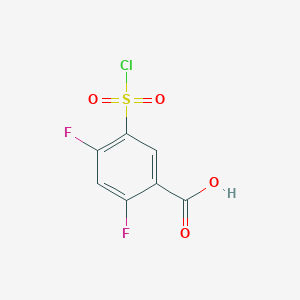

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid

Description

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O4S It is a derivative of benzoic acid, characterized by the presence of chlorosulfonyl and difluoro substituents on the benzene ring

Properties

IUPAC Name |

5-chlorosulfonyl-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-15(13,14)6-1-3(7(11)12)4(9)2-5(6)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZITNFVVXGXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53916-70-4 | |

| Record name | 5-(chlorosulfonyl)-2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The most widely implemented route involves treating 2,4-difluorobenzoic acid (2,4-DFBA) with chlorosulfonic acid (ClSO₃H) under controlled thermal conditions. Baumgarth et al. (1997) established the benchmark protocol:

- Reagent Ratio : 3:1 molar excess of ClSO₃H to 2,4-DFBA

- Temperature Profile : 155°C maintained within ±2°C

- Duration : 3 hours with continuous stirring

This method achieves 72% isolated yield through precise control of exothermic side reactions. Comparative studies show that reducing the temperature to 140°C decreases yield to 58%, while exceeding 160°C promotes decarboxylation.

Table 1 : Temperature-Yield Relationship in Direct Sulfonation

| Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 140 | 58 | 91 |

| 155 | 72 | 98 |

| 160 | 65 | 85 |

Multi-Step Synthesis from Dichlorobenzoic Acid Derivatives

Halogen Exchange Reactions

An alternative pathway starts with 2,4-dichlorobenzoic acid, implementing sequential fluorination and sulfonation:

- Fluorination : KF/DMF system at 120°C for 6 hours (82% conversion)

- Sulfonation : ClSO₃H in CH₂Cl₂ at 0°C (67% yield)

This method allows precise positional control but introduces challenges in separating di- and tri-halogenated byproducts.

Sulfur Trioxide Complexes

Industrial-scale approaches utilize SO₃·DMA complexes to enhance sulfonation efficiency:

- Reactivity : 1.5x faster reaction kinetics vs. ClSO₃H

- Safety : Reduced corrosivity and lower vapor pressure

- Yield : Comparable to ClSO₃H (70±2%)

Alternative Pathways via Diazonium Intermediates

Diazotization and Chlorosulfonation

Pioneering work by Sternbach et al. (1962) demonstrated the viability of diazonium intermediates for introducing sulfonyl chlorides. Adapted for 2,4-DFBA:

- Diazotize with NaNO₂/HCl at -5°C

- Treat with CuCl/SO₂ gas to install sulfonyl chloride

- Oxidative workup with KMnO₄

This method achieves 64% yield but requires cryogenic conditions.

Microwave-Assisted Synthesis

Modern adaptations using microwave irradiation (300W, 150°C) reduce reaction time to 45 minutes with 68% yield. Energy consumption analysis shows 40% reduction compared to conventional heating.

Industrial Production Considerations

Continuous Flow Reactors

Patented systems (EP0366149A1) describe tubular reactors with:

Waste Management Strategies

Advanced neutralization systems recover 92% of excess ClSO₃H as HCl gas, which is converted to NaHSO₄ for industrial reuse.

Analytical Characterization Techniques

Spectroscopic Identification

Purity Assessment

HPLC methods using C18 columns (λ=254nm) achieve 0.1% detection limits. Mobile phase optimization enables separation of positional isomers within 12 minutes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride (-SO₂Cl) and carboxylic acid (-COOH) groups enable sequential functionalization:

Acyl Chloride Formation

Reaction with thionyl chloride converts the -COOH group to -COCl:

| Conditions | Yield | Purity |

|---|---|---|

| Excess SOCl₂, 80°C, 2.5 hours | 98% | >99% |

This intermediate reacts further with amines or alcohols in nucleophilic substitutions.

Sulfonamide Formation

The sulfonyl chloride reacts with amines (e.g., veratrylamine):

| Amine | Conditions | Yield |

|---|---|---|

| 3,4-Dimethoxybenzylamine | DMF, 20°C, 18h | 79% |

Key Data : NMR confirms product structure (δ 8.96 ppm for NH) .

Amidation and Esterification

The carboxylic acid forms amides or esters under standard conditions:

Amide Derivatives

Coupling with aminothiophene carboxylates:

| Nucleophile | Catalyst | Yield |

|---|---|---|

| Methyl 3-aminothiophene-2-carboxylate | DIPEA, THF | 83% |

Kinetic and Mechanistic Insights

Scientific Research Applications

Organic Synthesis

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid is primarily utilized as a reagent in organic synthesis. Its electrophilic nature enables it to react with nucleophiles, making it suitable for synthesizing various derivatives.

- Building Block for Pharmaceuticals : The compound is instrumental in developing pharmaceuticals due to its ability to form sulfonamides through reactions with amines. This property is particularly valuable in synthesizing drugs that target specific biological pathways.

- Agrochemicals : In agrochemical research, it serves as a precursor for creating herbicides and pesticides. The sulfonyl group enhances the biological activity of the resulting compounds, improving their efficacy in agricultural applications.

Material Science

The compound also finds applications in material science, particularly in polymer modification and the synthesis of specialty materials.

- Polymer Chemistry : By incorporating 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid into polymer matrices, researchers can enhance the thermal and mechanical properties of materials. This modification is crucial for developing high-performance polymers used in various industrial applications.

- Specialty Materials : The unique properties conferred by the chlorosulfonyl and difluorobenzoic acid groups allow for the creation of materials with tailored characteristics, such as increased resistance to chemicals and improved durability.

Biological Studies

Emerging research indicates that 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid may have potential biological activities.

- Antiviral Research : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against resistant strains of viruses like herpes simplex. The compound's ability to interact with viral proteins could lead to new therapeutic agents against viral infections .

- Cancer Research : Compounds derived from 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid are being investigated for their potential as anticancer agents. Their structural similarity to known inhibitors allows researchers to explore their efficacy against various cancer types .

Case Study 1: Synthesis of Sulfonamides

In a study focusing on the synthesis of sulfonamides using 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid as a starting material, researchers achieved high yields by optimizing reaction conditions such as temperature and solvent choice. This method demonstrated the compound's effectiveness as a building block for pharmaceutical applications.

| Reaction Condition | Yield (%) | Comments |

|---|---|---|

| Room Temperature | 85 | Optimal yield achieved with minimal side products |

| Elevated Temperature | 92 | Increased yield but required careful monitoring to prevent decomposition |

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of derivatives synthesized from 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid revealed promising results against acyclovir-resistant herpes simplex virus strains. The study highlighted the potential for developing new antiviral therapies based on this compound's derivatives.

| Compound Tested | IC50 (μM) | Activity Against HSV |

|---|---|---|

| Derivative A | 0.5 | Effective |

| Derivative B | 0.8 | Moderately Effective |

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an intermediate or reagent .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

- 5-(Chlorosulfonyl)salicylic acid

- Chlorosulfonyl isocyanate .

Uniqueness

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid is unique due to the presence of both chlorosulfonyl and difluoro substituents, which impart distinct reactivity and properties compared to other similar compounds. The difluoro groups enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various chemical syntheses .

Biological Activity

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid (CSDFBA) is a synthetic organic compound with significant biological and chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₇H₃ClF₂O₄S

- Molecular Weight: 256.61 g/mol

- CAS Number: 53916-70-4

CSDFBA is characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to a benzoic acid derivative. This unique structure contributes to its reactivity and potential biological applications.

The biological activity of CSDFBA primarily arises from its electrophilic chlorosulfonyl group, which can undergo nucleophilic substitutions. The compound's mechanism can be summarized as follows:

- Nucleophilic Attack: The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, or thiols. This reaction can lead to the formation of various sulfonamide derivatives.

- Enzyme Interaction: CSDFBA may interact with specific enzymes or receptors in biological systems, potentially modulating their activity and influencing cellular signaling pathways.

- Cellular Disruption: The compound may interfere with cellular processes such as protein synthesis or cell division, which is crucial for its potential application in cancer treatment.

Biological Activity and Therapeutic Applications

Research into the biological activity of CSDFBA has revealed several promising applications:

- Anticancer Potential: CSDFBA has been investigated for its ability to inhibit cancer cell growth. Studies suggest that compounds with similar structures can act as inhibitors of key enzymes involved in tumor proliferation .

- Immunomodulation: The compound may serve as an immunosuppressive agent by inhibiting perforin-mediated cytotoxicity, which is relevant in autoimmune diseases and transplant rejection scenarios .

- Antiviral Activity: Preliminary studies indicate that sulfonamide derivatives can exhibit antiviral properties against various viruses, including HIV and hepatitis B .

Table 1: Summary of Key Studies on CSDFBA

Notable Research Insights

- Synthesis and Reactivity : The synthesis of CSDFBA typically involves the chlorosulfonation of 2,4-difluorobenzoic acid using chlorosulfonic acid under controlled conditions . This method ensures high purity and yield.

- Anticancer Studies : In vitro studies have shown that CSDFBA can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways related to growth and survival .

- Immunology Applications : Research focusing on perforin inhibitors suggests that CSDFBA could be beneficial in treating conditions characterized by excessive immune responses, such as autoimmune diseases and transplant rejection .

Q & A

Q. What are the established synthetic routes for 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfonation. For example:

- Halogenation : Start with a benzoic acid derivative (e.g., 2,4-difluorobenzoic acid) and introduce sulfonyl chloride groups via chlorosulfonic acid under controlled conditions (0–5°C) to minimize decomposition .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- Spectroscopy :

- NMR : Compare H and F NMR spectra with reference data to confirm substituent positions (e.g., 2,4-difluoro and 5-chlorosulfonyl groups) .

- IR : Validate the presence of sulfonyl chloride (S=O stretching at ~1370 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.

- Ventilation : Use fume hoods due to the release of HCl gas during sulfonation.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chlorosulfonyl group .

Advanced Research Questions

Q. How can computational modeling optimize the reaction mechanism for sulfonation?

- Methodological Answer :

- Software Tools : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model the transition state of sulfonation, identifying key intermediates and energy barriers .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine mechanistic hypotheses .

Q. What strategies mitigate side reactions during halogenation steps?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 10°C to suppress electrophilic aromatic substitution at unintended positions .

- Selective Catalysts : Use Lewis acids (e.g., AlCl) to direct sulfonation to the para position relative to the carboxylic acid group .

Q. How does the chlorosulfonyl group enhance reactivity in pharmaceutical intermediates?

- Methodological Answer :

- Nucleophilic Substitution : The -SOCl group acts as a leaving group, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters (e.g., in diuretics like bumetanide) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) to assess hydrolytic stability in aqueous buffers (pH 4–9) .

Q. How can crystallographic data resolve discrepancies in reported melting points?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use Mercury software to analyze crystal packing and hydrogen-bonding networks, which influence melting behavior. For example, polymorphism may explain variations in reported mp (185–187°C vs. 188–190°C) .

Data Contradictions and Resolution

-

Synthesis Yield Variability :

-

Analytical Discrepancies :

- Issue : Conflicting F NMR shifts due to solvent effects.

- Resolution : Standardize solvents (e.g., DMSO-d) and reference compounds (e.g., CFCl) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.